trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol, also known as trans-2-aminocyclobutan-1-ol, is a cyclic amine and a chiral alcohol. It is a small molecule with a molecular weight of 135.18 g/mol and a boiling point of 120 °C. It is soluble in water, alcohols, and organic solvents. Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Structural and Conformational Studies
The study of trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol and its derivatives is significant in understanding the impact of the cyclobutane ring on molecular structure and function. Research has shown that the cyclobutane ring serves as a structure-promoting unit, enhancing the rigidity of molecules. This characteristic is observed in the synthesis of beta-peptides, where the incorporation of cyclobutane derivatives leads to the formation of highly rigid structures due to strong intramolecular hydrogen bonds, resulting in cis-fused octane units (Izquierdo et al., 2005). Such structural rigidity has implications in peptide folding and stability, as evidenced by the marked preference for 12-helical conformations in cyclobutane beta-amino acid oligomers (Fernandes et al., 2010).
Synthesis of Amino Acids and Peptides
The synthesis of amino acids and peptides incorporating the cyclobutane ring is a key area of research. Cyclobutane-containing amino acids, such as trans-2-aminocyclobutane carboxylic acid, have been synthesized and incorporated into peptides, showcasing the potential of these structures in creating peptides with unique conformational properties. The ability to synthesize diverse derivatives offers a tool for studying peptide structure and function, as well as for designing novel biomolecules with specific biological activities (Pérez-Fernández et al., 2008).
Material Science and Molecular Design
Cyclobutane derivatives play a significant role in material science and molecular design, where the rigidity and conformational specificity of the cyclobutane ring can be exploited. For instance, cyclobutane-containing scaffolds have been utilized as intermediates in the synthesis of compounds with potential biomedical applications, such as surfactants and gelators. The unique structural features of these cyclobutane-based compounds, including their conformational rigidity and the presence of functional groups, make them suitable candidates for diverse applications in chemistry and biology (Illa et al., 2019).
properties
IUPAC Name |
(1R,2R)-2-(3-aminopropylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-4-1-5-9-6-2-3-7(6)10/h6-7,9-10H,1-5,8H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIOHMIQCDJDLY-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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